Cardiogenol C hydrochloride
Overview
Description
Cardiogenol C hydrochloride is a potent cell-permeable compound . It is known to induce the differentiation of cardiomyocytes from embryonic stem cells (ESCs) with an EC50 of 0.1 µM . It significantly increases the expression of Nkx2.5 and atrial natriuretic factor .
Molecular Structure Analysis
The molecular formula of this compound is C13H16N4O2·HCl . The molecular weight is 296.75 Da .
Physical and Chemical Properties Analysis
This compound is a solid . It is soluble in water to 100mM, and in DMSO to 100mM . The solubility in DMSO is ≥109.6 mg/mL, in H2O is ≥14.85 mg/mL with ultrasonic, and in EtOH is ≥8.35 mg/mL with ultrasonic .
Scientific Research Applications
Cardiomyogenesis in Stem Cells : Cardiogenol C, as part of a class of diaminopyrimidine compounds (Cardiogenol A-D), has been identified to selectively and efficiently induce mouse embryonic stem cells to differentiate into cardiomyocytes. These ESC-derived cardiomyocytes express multiple cardiac muscle markers and form beating regions, making these molecules useful for studying cardiac muscle differentiation and potentially for cardiac repair (Wu et al., 2004).
Upregulation of Cardiac Markers : Cardiogenol C has been shown to upregulate cardiac marker expression in skeletal myoblasts. Importantly, it also induces cardiac functional properties, like cardiac-like sodium currents in skeletal myoblasts and spontaneous contractions in cardiovascular progenitor cell-derived cardiac bodies. This demonstrates its potential as a tool to improve cardiac repair by cell therapy (Mike et al., 2014).
Effect on Lineage-Committed Progenitor Cells : Research has indicated that Cardiogenol C and its structural derivatives can have cardiomyogenic effects on lineage-committed progenitor cells, as observed through various molecular biological, biochemical, and functional assays. This suggests its use in promoting cardiac differentiation in specific cell types (Jasmin et al., 2010).
Induction of Cardiomyocyte-like Cells : Studies have shown that Cardiogenol C can induce hair bulge progenitor cells to transdifferentiate into cardiomyocyte-like cells, although these cells do not exhibit functional contractions. This transdifferentiation involves activation of the Wnt signaling pathway and altered expression of key chromatin remodeling proteins, highlighting its potential in cell-based therapy for heart disease (Yau et al., 2011).
Application in Drug Discovery and Disease Modeling : Cardiogenol C's ability to induce cardiomyogenesis in pluripotent stem cells offers significant potential for use in drug discovery and disease modeling in the field of cardiovascular medicine. This includes screening for new drugs and testing candidate drugs for cardiotoxicity (Matsa et al., 2014).
Mechanism of Action
Target of Action
Cardiogenol C hydrochloride is a potent cell-permeable pyrimidine inducer . Its primary targets are embryonic stem cells (ESCs) and lineage-committed progenitor cell types . It prompts the differentiation of these cells into cardiomyocytes .
Mode of Action
This compound interacts with its targets (ESCs and progenitor cells) and induces their differentiation into cardiomyocytes . This interaction results in significant changes in the expression of cardiac-specific transcription factors such as Nkx2.5 and atrial natriuretic factor .
Biochemical Pathways
It is known that the compound significantly increases the expression of cardiac-specific transcription factors such as nkx25 and atrial natriuretic factor . These factors play crucial roles in the differentiation of ESCs into cardiomyocytes .
Pharmacokinetics
It is known to be soluble in water and dmso up to 100mm , which suggests that it may have good bioavailability.
Result of Action
The result of this compound’s action is the differentiation of ESCs into cardiomyocytes . This is evidenced by the characteristic beating behavior of differentiated cardiomyocytes .
Action Environment
It is known that the compound is stable at room temperature and can be stored long-term at -20°c
Safety and Hazards
Cardiogenol C hydrochloride is considered toxic . It is a moderate to severe irritant to the skin and eyes . It is recommended to avoid dust formation, breathing vapors, mist or gas, and contact with skin, eyes, and clothing . Chemical-resistant rubber gloves and chemical safety goggles are recommended for personal protection .
Biochemical Analysis
Biochemical Properties
Cardiogenol C hydrochloride plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily targets the Wnt/beta-catenin signaling pathway, which is essential for the differentiation of ESCs into cardiomyocytes . The compound induces the expression of early cardiac transcription factors such as GATA4, Nkx2.5, and Tbx5, which are critical for cardiomyogenesis . Additionally, this compound increases the expression of atrial natriuretic factor (ANF) and cardiac Nav1.5 sodium channel protein in a dose-dependent manner .
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound promotes the differentiation of ESCs into cardiomyocytes, leading to the formation of beating cardiomyocytes . It also enhances the expression of cardiac marker genes such as ANF and NKX2-5 in C2C12 cells . Furthermore, this compound increases the expression of cardiac-specific proteins, thereby supporting cardiac function and repair .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with the Wnt/beta-catenin signaling pathway. The compound binds to specific receptors and activates the pathway, leading to the upregulation of cardiac transcription factors and genes . This activation results in the differentiation of ESCs into cardiomyocytes and the expression of cardiac-specific proteins . Additionally, this compound modulates the expression of genes involved in cardiac development and function, further supporting its cardiomyogenic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is stable when stored at -20°C for up to three years in powder form and at -80°C for up to two years in solution . Over time, this compound continues to promote the differentiation of ESCs into cardiomyocytes, with significant increases in cardiac marker expression observed after seven days of treatment . Long-term studies have shown that the compound maintains its cardiomyogenic effects, supporting sustained cardiac function and repair .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively promotes cardiomyogenesis without causing adverse effects . At higher doses, this compound may exhibit toxic effects, including potential disruptions in cardiac function and cellular metabolism . It is essential to determine the optimal dosage to maximize the compound’s therapeutic benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to cardiac development and function. The compound interacts with enzymes and cofactors that regulate the differentiation of ESCs into cardiomyocytes . It also influences metabolic flux and metabolite levels, supporting the production of cardiac-specific proteins and enhancing cardiac function .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. The compound’s cell-permeable nature allows it to efficiently enter cells and reach its target sites . This compound’s localization and accumulation within cardiac tissues support its cardiomyogenic effects and therapeutic potential .
Subcellular Localization
This compound exhibits specific subcellular localization, which is crucial for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization ensures that this compound effectively interacts with its target biomolecules, supporting its role in cardiomyogenesis and cardiac repair .
Properties
IUPAC Name |
2-[[2-(4-methoxyanilino)pyrimidin-4-yl]amino]ethanol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O2.ClH/c1-19-11-4-2-10(3-5-11)16-13-15-7-6-12(17-13)14-8-9-18;/h2-7,18H,8-9H2,1H3,(H2,14,15,16,17);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQAHYSZVJLHCNA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NC=CC(=N2)NCCO.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
671225-39-1 | |
Record name | Cardiogenol C hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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